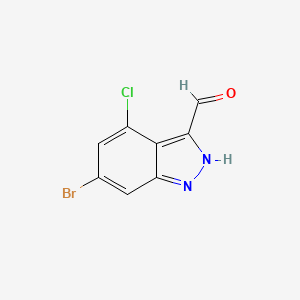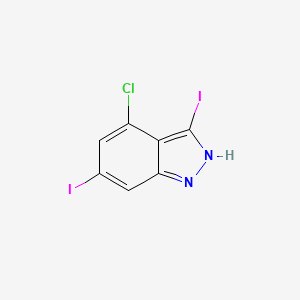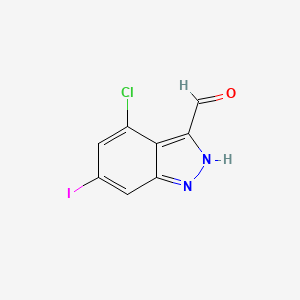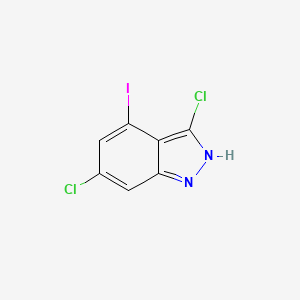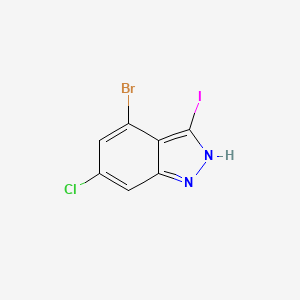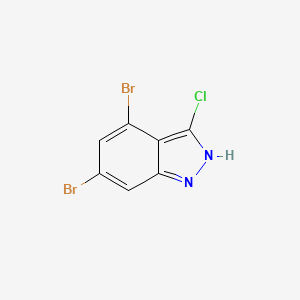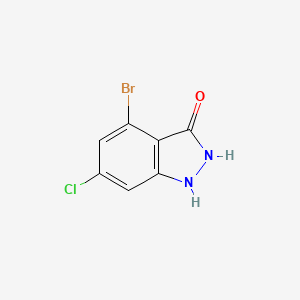
4-Bromo-6-chloro-1H-indazol-3(2H)-one
Descripción general
Descripción
4-Bromo-6-chloro-1H-indazol-3(2H)-one is a heterocyclic organic compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-chloro-1H-indazol-3(2H)-one involves the inhibition of the Akt/mTOR signaling pathway. The compound has been found to inhibit the phosphorylation of Akt and mTOR, which are involved in cell proliferation and survival. The inhibition of this pathway leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-6-chloro-1H-indazol-3(2H)-one have been studied in vitro and in vivo. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the expression of inflammatory cytokines and chemokines in vitro. The compound has been tested for its toxicity in vivo, and it has been found to be well-tolerated at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-6-chloro-1H-indazol-3(2H)-one in lab experiments include its potential applications in medicinal chemistry, its ability to inhibit the Akt/mTOR signaling pathway, and its anti-inflammatory and anti-tumor activities. The limitations include the variability in yield depending on the synthesis method used and the need for further research to determine the optimal dosage and administration route.
Direcciones Futuras
Future research directions for 4-Bromo-6-chloro-1H-indazol-3(2H)-one include the development of more efficient synthesis methods, the determination of the optimal dosage and administration route, and the evaluation of its potential applications in other disease models. The compound could also be tested in combination with other anti-cancer agents to determine its potential synergistic effects. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce its toxicity.
Aplicaciones Científicas De Investigación
4-Bromo-6-chloro-1H-indazol-3(2H)-one has been studied for its potential applications in medicinal chemistry. The compound has been found to exhibit anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
4-bromo-6-chloro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKVLQWEHUMHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-1H-indazol-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




